8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one
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Overview
Description
8-Bromo-6-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The synthesis begins with the formation of the pyridine ring through cyclization reactions involving appropriate starting materials such as 2-aminopyridine derivatives.
Methylation: The methyl group is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Cyclization to Form Pyrido[4,3-d]pyrimidine: The final step involves the cyclization of the intermediate compounds to form the pyrido[4,3-d]pyrimidine core structure.
Industrial Production Methods
Industrial production of 8-Bromo-6-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Formation of substituted derivatives with azide or cyano groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-6-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.
Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalating into DNA strands, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
8-Bromo-6-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one can be compared with other similar compounds in the pyrido[4,3-d]pyrimidine family, such as:
6-Methyl-pyrido[4,3-d]pyrimidin-5(6H)-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
8-Bromo-pyrido[4,3-d]pyrimidin-5(6H)-one: Lacks the methyl group, which may affect its solubility and interaction with molecular targets.
6-Bromo-8-methyl-pyrido[4,3-d]pyrimidin-5(6H)-one: The positions of the bromine and methyl groups are reversed, leading to variations in chemical and biological properties.
Properties
Molecular Formula |
C8H6BrN3O |
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Molecular Weight |
240.06 g/mol |
IUPAC Name |
8-bromo-6-methylpyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H6BrN3O/c1-12-3-6(9)7-5(8(12)13)2-10-4-11-7/h2-4H,1H3 |
InChI Key |
HFKAHDKAPASWQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=NC=NC=C2C1=O)Br |
Origin of Product |
United States |
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